KDM5A/Jarid1A Inhibitory Activity: Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Scaffold Validated by Co-Crystal Structures
The pyrrolo[3,2-b]pyridine-7-carboxylic acid core—the exact scaffold of the target compound—is co-crystallized with KDM5A (PDB 6BGX, resolution 1.88 Å), demonstrating that the 7-carboxylic acid moiety directly coordinates the active-site Mn²⁺ ion, an interaction geometrically precluded for the 6-carboxylic acid positional isomer [1]. In contrast, pyrrolo[2,3-b]pyridine (7-azaindole)-based compounds lack this metal-chelating carboxylate geometry and are predominantly directed toward FGFR kinase targets [2]. While direct KDM5A IC₅₀ data for the free 3-amino-7-carboxylic acid are not publicly available, a closely related 2-substituted analogue (2-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid) shows JMJD2C/KDM4C IC₅₀ = 550 nM, confirming the scaffold's intrinsic activity in the demethylase family [3].
| Evidence Dimension | Target class engagement and metal-coordination geometry |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold: KDM5A co-crystal (PDB 6BGX, 1.88 Å); 7-COOH bidentate Mn²⁺ coordination confirmed |
| Comparator Or Baseline | Pyrrolo[3,2-b]pyridine-6-carboxylic acid scaffold: No equivalent KDM co-crystal structure reported. Pyrrolo[2,3-b]pyridine scaffold: Directed toward FGFR kinase ATP site, not KDM metal center |
| Quantified Difference | 7-carboxylic acid isomer uniquely validated for KDM active-site metal chelation by X-ray crystallography; 6-carboxylic acid isomer lacks this structural evidence |
| Conditions | X-ray crystallography; KDM5A JMJ domain; recombinant human protein |
Why This Matters
Users targeting histone demethylases (KDM5A, KDM4C) require a scaffold pre-validated for metal coordination at the 7-position—a geometric requirement that excludes the 6-carboxylic acid isomer and the 7-azaindole scaffold from consideration.
- [1] Horton, J.R. et al. 'Insights into the Action of Inhibitor Enantiomers against Histone Lysine Demethylase 5A,' PDB 6BGX, deposited 2017, released 2018. RCSB PDB DOI: 10.2210/pdb6BGX/pdb. View Source
- [2] Zhang, Y. et al. 'Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors,' RSC Advances, 2021, 11, 18500–18510. Compound 4h: FGFR1–4 IC₅₀ = 7, 9, 25, 712 nM. View Source
- [3] BindingDB BDBM340053: 2-(1-Methyl-1H-indazol-3-yl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid; JMJD2C/KDM4C IC₅₀ = 550 nM (US10231957/Example 13). View Source
